molecular formula C17H23N3O2 B7349926 N-[2-[(1R,2R)-2-hydroxycyclohexyl]ethyl]-2-(1H-indazol-5-yl)acetamide

N-[2-[(1R,2R)-2-hydroxycyclohexyl]ethyl]-2-(1H-indazol-5-yl)acetamide

Cat. No. B7349926
M. Wt: 301.4 g/mol
InChI Key: SRCYGSBGUHRNBC-CZUORRHYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-[(1R,2R)-2-hydroxycyclohexyl]ethyl]-2-(1H-indazol-5-yl)acetamide, also known as HU-308, is a synthetic cannabinoid that has gained attention in recent years due to its potential therapeutic applications. This compound is a CB2 receptor agonist, which means it binds to and activates CB2 receptors in the body. CB2 receptors are primarily found in the immune system and are involved in regulating inflammation and immune responses.

Mechanism of Action

While the mechanism of action of N-[2-[(1R,2R)-2-hydroxycyclohexyl]ethyl]-2-(1H-indazol-5-yl)acetamide is relatively well understood, there is still much to be learned about how it modulates various cellular pathways in the body.
2. Clinical Trials in Humans: While this compound has shown promising results in animal models, more research is needed to determine its safety and efficacy in humans.
3. Development of Novel CB2 Receptor Agonists: this compound is just one of many CB2 receptor agonists that have been developed. Future research could focus on developing novel CB2 receptor agonists with improved efficacy and safety profiles.
Conclusion
In conclusion, this compound is a synthetic cannabinoid that has shown promise as a potential therapeutic agent for a variety of conditions, including pain, inflammation, and neurodegenerative diseases. While more research is needed to determine its safety and efficacy in humans, the current scientific literature suggests that this compound could be a valuable tool for researchers studying the endocannabinoid system and its role in various physiological processes.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-[(1R,2R)-2-hydroxycyclohexyl]ethyl]-2-(1H-indazol-5-yl)acetamide in lab experiments is its selectivity for CB2 receptors. This allows researchers to specifically target CB2 receptors without affecting CB1 receptors, which are primarily found in the brain and are responsible for the psychoactive effects of cannabis.
One limitation of using this compound in lab experiments is its solubility. This compound is relatively insoluble in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on N-[2-[(1R,2R)-2-hydroxycyclohexyl]ethyl]-2-(1H-indazol-5-yl)acetamide, including:
1. Further Investigation of its

Synthesis Methods

The synthesis of N-[2-[(1R,2R)-2-hydroxycyclohexyl]ethyl]-2-(1H-indazol-5-yl)acetamide involves several steps, including the reaction of cyclohexanone with ethylmagnesium bromide to form a tertiary alcohol, which is then converted to the corresponding chloride. This chloride is then reacted with indazole in the presence of a base to form this compound.

Scientific Research Applications

N-[2-[(1R,2R)-2-hydroxycyclohexyl]ethyl]-2-(1H-indazol-5-yl)acetamide has been the subject of numerous scientific studies due to its potential therapeutic applications. Some of the research areas include:
1. Pain Management: this compound has been shown to have analgesic effects in animal models of pain. It is thought to work by reducing inflammation and modulating pain pathways in the body.
2. Neuroprotection: this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It is thought to work by reducing inflammation and oxidative stress in the brain.
3. Anti-inflammatory Effects: this compound has been shown to have anti-inflammatory effects in animal models of inflammation. It is thought to work by reducing the production of pro-inflammatory cytokines and chemokines.

properties

IUPAC Name

N-[2-[(1R,2R)-2-hydroxycyclohexyl]ethyl]-2-(1H-indazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c21-16-4-2-1-3-13(16)7-8-18-17(22)10-12-5-6-15-14(9-12)11-19-20-15/h5-6,9,11,13,16,21H,1-4,7-8,10H2,(H,18,22)(H,19,20)/t13-,16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRCYGSBGUHRNBC-CZUORRHYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CCNC(=O)CC2=CC3=C(C=C2)NN=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@H](C1)CCNC(=O)CC2=CC3=C(C=C2)NN=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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